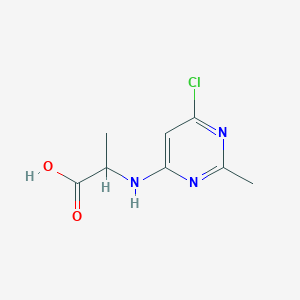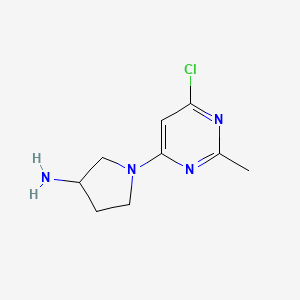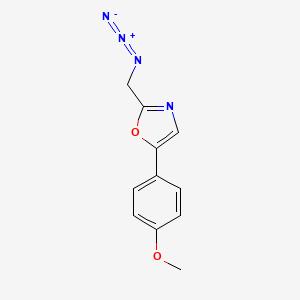
2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole
Overview
Description
2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole, also known as AMPO, is an organic compound that has been studied for its potential applications in medicinal chemistry, organic synthesis, and materials science. AMPO is a heterocyclic compound containing a five-membered oxazole ring with an aryl substituent and an azidomethyl substituent. It is a colorless solid that is soluble in water, ethanol, and other polar solvents.
Scientific Research Applications
Therapeutic Potential
Oxazole derivatives have been extensively studied for their diverse pharmacological activities. They are present in various natural and synthetic compounds with significant anti-cancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. The chemical flexibility of oxazole allows for various substitutions, making it an attractive scaffold for the development of new therapeutic agents. These derivatives have shown promising therapeutic potential and have undergone both preclinical and clinical evaluations (Kaur et al., 2018).
Synthetic Approaches
The synthesis of oxazole derivatives, including 2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole, involves various methodologies that enable the incorporation of the oxazole moiety into complex molecules. These synthetic approaches are crucial for creating compounds with desired pharmacological activities. The versatility of 1,3-oxazole derivatives, in particular, has led to their widespread applications in medicinal, pharmaceutical, agrochemical, and material sciences. Recent research has focused on developing new methodologies for synthesizing novel 1,3-oxazole derivatives, highlighting the ongoing interest in this heterocyclic compound (Shinde et al., 2022).
Antioxidant Activity
The antioxidant properties of oxazole derivatives are of particular interest in the context of preventing oxidative stress-related diseases. Oxazole compounds are investigated for their ability to scavenge free radicals and protect against oxidative damage. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are commonly used to determine the antioxidant activity of these compounds (Munteanu & Apetrei, 2021).
Antiproliferative Activity
Oxazole derivatives have demonstrated significant antiproliferative and antitumor activities. These compounds, including 2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole, are studied for their potential to inhibit the growth of cancer cells. The structural features of oxazole nuclei play a critical role in their antiproliferative effects, making them promising candidates for anticancer drug development (Guerrero-Pepinosa et al., 2021).
properties
IUPAC Name |
2-(azidomethyl)-5-(4-methoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-16-9-4-2-8(3-5-9)10-6-13-11(17-10)7-14-15-12/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTMTFAMLPKJHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



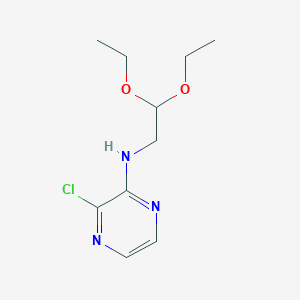
![8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1479194.png)
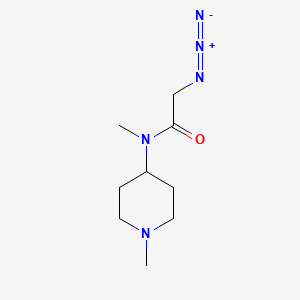
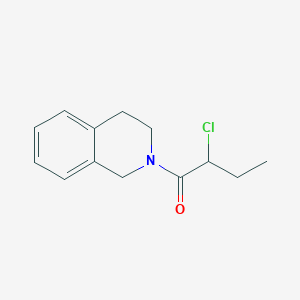

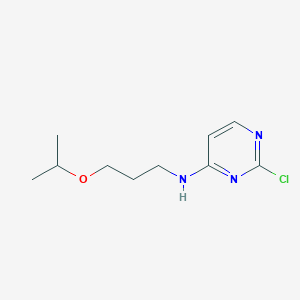
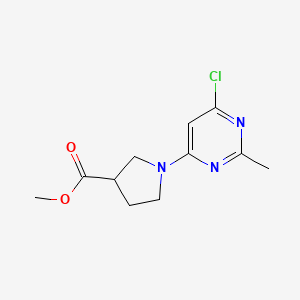
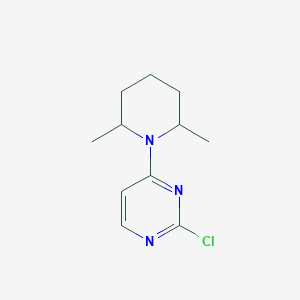
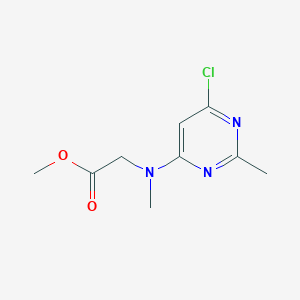
![3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1479209.png)
![(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1479210.png)
